Ethyl 3,4-bis(2-methoxyethoxy)-2-nitrobenzoate

Description

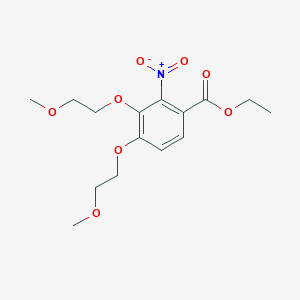

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (CAS: 179688-26-7) is a critical intermediate in synthesizing tyrosine kinase inhibitors like erlotinib, a drug used in non-small cell lung cancer treatment. Structurally, it features a nitro group at position 2 and bis(2-methoxyethoxy) substituents at positions 4 and 5 of the benzoate ring. This compound’s synthesis, reactivity, and functional group transformations are pivotal in pharmaceutical chemistry, particularly due to its role in forming the quinazoline core of erlotinib .

Properties

Molecular Formula |

C15H21NO8 |

|---|---|

Molecular Weight |

343.33 g/mol |

IUPAC Name |

ethyl 3,4-bis(2-methoxyethoxy)-2-nitrobenzoate |

InChI |

InChI=1S/C15H21NO8/c1-4-22-15(17)11-5-6-12(23-9-7-20-2)14(13(11)16(18)19)24-10-8-21-3/h5-6H,4,7-10H2,1-3H3 |

InChI Key |

VARVSANQSFVBDU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)OCCOC)OCCOC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,4-bis(2-methoxyethoxy)-2-nitrobenzoate typically involves the esterification of 3,4-bis(2-methoxyethoxy)-2-nitrobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors with precise control of temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-bis(2-methoxyethoxy)-2-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

Reduction: 3,4-bis(2-methoxyethoxy)-2-aminobenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3,4-bis(2-methoxyethoxy)-2-nitrobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 3,4-bis(2-methoxyethoxy)benzoate is a chemical compound studied for potential applications in chemistry, biology, and medicine. It belongs to the class of benzoate esters and is characterized by two methoxyethoxy groups attached to a benzene ring.

Scientific Research Applications

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate has applications in scientific research:

- Chemistry Used as an intermediate in synthesizing more complex organic molecules.

- Biology Investigated for its potential biological activity and interactions with biomolecules.

- Medicine Explored for its potential use in drug development, mainly in targeting specific enzymes or receptors.

- Industry Utilized in producing specialty chemicals and materials with specific properties.

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is a complex organic compound known for its potential biological activities. It has a molecular weight of approximately 343.33 g/mol, with nitro and methoxyethoxy functional groups attached to a benzoate structure, indicating diverse applications in medicinal chemistry, especially in drug development targeting specific biological pathways. The synthesis of this compound involves multiple steps, including the nitration of a benzoate derivative followed by the introduction of ethyl and methoxyethoxy groups, with controlled temperatures and specific catalysts to ensure high purity and yield. Common reagents used in its synthesis include iron and acetic acid for reducing reactions, while oxidizing agents like potassium permanganate can be employed for further modifications. The biological activity of this compound is attributed to its interactions with molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the methoxyethoxy groups enhance solubility and binding affinity, which may modulate biological pathways, leading to specific physiological effects relevant in cancer research and other therapeutic areas.

Anticancer Potential

Research suggests that this compound may inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, crucial in cancer progression, suggesting its potential as an anti-cancer agent. Studies have shown that compounds with similar structures can effectively inhibit tumor growth by blocking key signaling pathways associated with cell proliferation.

Case Studies

- Inhibition Studies : Analogs of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate exhibited inhibitory activity against EGFR and PDGFR. The findings suggest that modifications to the compound's structure could enhance its efficacy as an anticancer agent.

- Cell Viability Assays : In vitro assays using human cancer cell lines showed that Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate reduced cell viability at micromolar concentrations. The mechanism involved apoptosis induction through the activation of caspase pathways, highlighting its potential therapeutic application in oncology.

Mechanism of Action

The mechanism of action of Ethyl 3,4-bis(2-methoxyethoxy)-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxyethoxy groups may also influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Steps :

Alkylation : Ethyl 3,4-dihydroxybenzoate reacts with 2-chloroethyl methyl ether in acetone under reflux with K₂CO₃ and tetrabutylammonium iodide (TBAI) to form ethyl 3,4-bis(2-methoxyethoxy)benzoate (94% yield) .

Nitration: The alkylated product undergoes nitration with 65% HNO₃ in acetic acid at 0–5°C, yielding ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (92% yield, 95% HPLC purity) .

Comparison of Nitration Conditions :

- Target Compound: Requires HNO₃/AcOH at low temperatures to avoid over-nitration or decomposition .

- Simpler Analogs (e.g., 3-methoxy-2-nitrobenzoic acid) : Use H₂SO₄ as a catalyst at 40–45°C, highlighting the sensitivity of bis(2-methoxyethoxy) groups to harsh conditions .

Physicochemical Properties

Reactivity and Functional Group Transformations

- Reduction: The nitro group is selectively reduced to an amine using H₂/PtO₂ in methanol, forming ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, a precursor for cyclization into erlotinib’s quinazoline core .

- Cyclization : The amine intermediate reacts with formamide or ammonium formate at 165°C to yield 6,7-bis(2-methoxyethoxy)quinazolin-4-one , a key erlotinib intermediate .

Comparison with Analogous Nitrobenzoates :

- 3-Methoxy-2-nitrobenzoic acid : Lacks the bis(2-methoxyethoxy) groups, making it less soluble and unsuitable for multi-step drug synthesis .

- Ethyl 3,4-dihydroxybenzoate : Requires protection of hydroxyl groups before nitration, highlighting the efficiency of pre-alkylated intermediates .

Genotoxic Impurity Considerations

- ERL Nitro Compound: The nitro group raises genotoxicity concerns via DNA adduct formation. LC-MS/MS methods detect it at trace levels (LOQ: 0.15 ppm) in drug substances .

- Mitigation: Hydrogenation to the amine derivative reduces genotoxic risk, though residual nitro compound must be monitored .

Biological Activity

Ethyl 3,4-bis(2-methoxyethoxy)-2-nitrobenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a nitro group and two methoxyethoxy substituents, which may influence its solubility, binding affinity, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The nitro group can participate in redox reactions, while the ether substituents may enhance the compound's solubility and modulate enzyme activity or receptor interactions. These interactions can lead to therapeutic effects, such as anti-inflammatory or anticancer activities, though specific pathways and targets are context-dependent.

Anticancer Potential

Research indicates that this compound may inhibit key enzymes involved in tumor progression. Its structure suggests it could act as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which is significant in cancer therapy. The compound's ability to modulate kinase activity could make it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. It has shown potential in enhancing the efficacy of antibiotics against drug-resistant strains of bacteria by interfering with efflux pumps. This suggests that this compound could serve as an efflux pump inhibitor (EPI), thereby increasing the intracellular concentration of antibiotics and restoring their effectiveness against resistant pathogens .

Case Studies and Experimental Data

- In vitro Studies : In laboratory settings, this compound demonstrated a capacity to inhibit bacterial growth when combined with antibiotics. For instance, studies have shown that at sub-inhibitory concentrations, the compound can enhance the activity of erythromycin against resistant strains of Escherichia coli by reducing efflux pump activity .

- Molecular Docking : Computational studies using molecular docking techniques have suggested that this compound interacts favorably with the AcrB efflux pump's binding site. This interaction may explain its ability to potentiate antibiotic action by preventing drug efflux from bacterial cells .

Summary of Findings in Table Format

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.